molecular formula C9H17NO3 B1143304 (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID CAS No. 185815-61-6

(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID

Número de catálogo: B1143304
Número CAS: 185815-61-6
Peso molecular: 187.23618
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid (CAS: 181289-33-8, molecular formula: C₉H₁₇NO₃) is a chiral carboxylic acid derivative widely utilized as a pharmaceutical intermediate, notably in the synthesis of pregabalin, a γ-aminobutyric acid (GABA) analog used to treat neuropathic pain and epilepsy .

Propiedades

Número CAS

185815-61-6

Fórmula molecular

C9H17NO3

Peso molecular

187.23618

Sinónimos

(R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID

Origen del producto

United States

Métodos De Preparación

Synthesis of 3-Isobutylglutarimide Intermediate

The enzymatic route begins with synthesizing 3-isobutylglutarimide from 3-isobutylglutaric acid. In a representative procedure, 3-isobutylglutaric acid reacts with acetic anhydride and ammonium acetate at 140°C for 4 hours, followed by crystallization to yield 3-isobutylglutarimide with a yield of 89.6–91.2%. Nuclear magnetic resonance (NMR) confirms the structure, with characteristic peaks at δ 2.65 (m, 2H, CH₂) and δ 1.85 (m, 1H, CH(CH₃)₂).

Enzyme-Catalyzed Ring-Opening Reaction

The key step involves stereoselective ring-opening of 3-isobutylglutarimide using hydrolases. Lipases (e.g., Candida rugosa) or esterases (e.g., ethyl chrysanthemate esterase) catalyze the reaction in solvent systems like acetone-water (3:1 v/v) or isopropanol-water (4:1 v/v) at 35–40°C. For example:

  • Lipase from Candida rugosa : After 20 hours at 35°C, the reaction mixture is filtered, concentrated, and crystallized to yield (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with 85.2% yield and >99% enantiomeric excess (ee).

  • Esterase EST12-7 : Using cyclohexanone-water (5:1 v/v) at 40°C for 10 hours achieves 87.5% yield and 98.5% ee.

Table 1: Enzymatic Ring-Opening Conditions and Outcomes

Enzyme SourceSolvent SystemTemperature (°C)Time (h)Yield (%)ee (%)
Candida rugosa lipaseAcetone-water (3:1)352085.299.0
Ethyl chrysanthemate esteraseIsopropanol-water (4:1)352086.898.7
Esterase EST12-7Cyclohexanone-water (5:1)401087.598.5

This method eliminates traditional resolution steps, reducing production costs and simplifying purification.

Chemical Resolution of Racemic 3-(Carbamoylmethyl)-5-Methylhexanoic Acid

Preparation of Racemic Intermediate

The racemic acid is synthesized via hydrolysis of 3-isobutylglutarimide or via ammonolysis of meso-anhydride intermediates. For example, alkaline hydrolysis of (VSR,3SR)-1-(1'-naphthyl)ethyl-3-(carboxylmethyl)-5-methylhexanoate with sodium hydroxide yields racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.

Resolution Using Cinchona Alkaloids or Chiral Amines

Racemic acid is resolved using cinchona alkaloids (e.g., quinine, quinidine) or amines (e.g., D-phenylglycine butyl ester) in solvent systems like acetone-water or chloroform-ethanol. Key examples include:

  • Quinine Resolution : In acetone-water (2:1 v/v), quinine forms diastereomeric salts with the (R)-enantiomer, which are filtered and acidified to yield 78% (R)-acid with 97% ee.

  • D-Phenylglycine Butyl Ester : Heating racemic acid with D-phenylglycine butyl ester in isopropyl alcohol achieves 90.39% yield and 99.2% ee after crystallization.

Table 2: Resolution Agents and Performance

Resolving AgentSolvent SystemYield (%)ee (%)
QuinineAcetone-water (2:1)7897
D-Phenylglycine butyl esterIsopropyl alcohol90.3999.2
CinchonidineChloroform-ethanol (3:1)7596.5

This approach is versatile but requires multiple steps, increasing time and cost compared to enzymatic methods.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Enzymatic Method : Higher yields (85–87.5%) and stereoselectivity (>98.5% ee) make it ideal for industrial-scale production. Lipases and esterases are reusable, further reducing costs.

  • Chemical Resolution : Lower yields (75–90%) and reliance on expensive resolving agents limit scalability. However, it remains valuable for small-scale synthesis or when enzymes are unavailable.

Environmental and Economic Considerations

  • Enzymatic processes generate less waste and avoid toxic solvents, aligning with green chemistry principles.

  • Chemical methods require organic solvents (e.g., chloroform) and produce stoichiometric byproducts, necessitating additional purification .

Análisis De Reacciones Químicas

Types of Reactions

®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoylmethyl group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the carbamoylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Synthesis and Optical Resolution

R-CMH is synthesized through various methods that focus on achieving optical purity. The racemic mixture of 3-(carbamoylmethyl)-5-methylhexanoic acid can be resolved using chiral resolving agents such as cinchona alkaloids (e.g., quinine) or optically active amines. The resolution process typically involves the following steps:

  • Preparation of Racemate : The racemic form of 3-(carbamoylmethyl)-5-methylhexanoic acid is produced through chemical reactions involving starting materials like 3-isobutylglutaric anhydride.
  • Resolution : The racemate is treated with a chiral resolving agent in a suitable solvent system (e.g., chloroform-ethanol) to isolate the desired enantiomer (R-CMH) from the undesired S-enantiomer.
  • Purification : The isolated R-CMH can be further purified through crystallization techniques to ensure minimal contamination with the S-isomer .

Biological Activities

R-CMH serves as a precursor to Pregabalin, which has several important pharmacological properties:

  • Anticonvulsant Activity : Pregabalin is known to enhance the release of GABA (gamma-aminobutyric acid), a neurotransmitter that inhibits neuronal excitability. This action makes it effective in controlling seizures .
  • Analgesic Effects : Pregabalin is widely used for managing neuropathic pain conditions due to its ability to modulate pain pathways in the central nervous system .
  • Anxiolytic Properties : The compound has been shown to exhibit anxiolytic effects, providing relief from anxiety symptoms by acting on GABAergic systems .

Case Studies and Research Findings

Numerous studies have documented the synthesis and application of R-CMH in drug development:

  • Case Study 1 : A study demonstrated an efficient method for the optical resolution of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid using chiral amines, resulting in high yields of R-CMH with less than 0.1% S-isomer contamination. This purity is crucial for the subsequent synthesis of Pregabalin .
  • Case Study 2 : Research published on the conversion of R-CMH into Pregabalin highlighted its effectiveness in treating conditions like fibromyalgia and diabetic neuropathy. The study emphasized the importance of maintaining enantiomeric purity during synthesis to ensure therapeutic efficacy and safety .

Mecanismo De Acción

The mechanism of action of ®-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Key Characteristics:

  • Synthesis: The compound is synthesized via resolution of its racemic mixture (±)-3-(carbamoylmethyl)-5-methylhexanoic acid using chiral amines like (R)-(+)-α-phenylethylamine. This process achieves >99% enantiomeric purity, as demonstrated by chiral HPLC .
  • Role in Drug Synthesis: It serves as a precursor to (S)-(+)-3-aminomethyl-5-methylhexanoic acid (pregabalin) through a Hofmann rearrangement reaction .
  • Safety Profile : The compound is classified as hazardous, causing irritation to eyes, skin, and respiratory systems. Proper handling with personal protective equipment (PPE) is mandated .

Comparison with Similar Compounds

Enantiomer: (S)-3-(Carbamoylmethyl)-5-Methylhexanoic Acid

CAS : 181289-15-6
Structural Relationship : The S-enantiomer shares the same molecular formula but differs in spatial configuration.

Property (R)-Isomer (S)-Isomer
Synthesis Resolved using (R)-(+)-α-phenylethylamine Resolved using (S)-(-)-α-phenylethylamine
Application Key intermediate for pregabalin Limited pharmaceutical relevance
Enantiomeric Purity >99% via chiral HPLC Not explicitly reported

Key Difference : The R-isomer is pharmacologically critical due to its role in pregabalin synthesis, whereas the S-isomer lacks documented bioactivity .

Precursor: 3-Isobutylglutaric Anhydride

Role: Cyclic anhydride intermediate in the synthesis of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid .

Property 3-Isobutylglutaric Anhydride (R)-3-(Carbamoylmethyl)-5-Methylhexanoic Acid
Structure Cyclic anhydride Linear carboxylic acid with carbamoyl group
Reactivity Undergoes ring-opening with ammonia Stable under standard conditions
Function Precursor to racemic mixture Resolved enantiomer for API synthesis

Synthetic Pathway : The anhydride reacts with ammonia to form the racemic carbamoylmethyl compound, which is subsequently resolved into enantiomers .

Active Pharmaceutical Ingredient: (S)-(+)-3-Aminomethyl-5-Methylhexanoic Acid (Pregabalin)

CAS : 148553-50-8 (pregabalin)
Structural Relationship : Derived from the R-isomer via Hofmann rearrangement .

Property This compound Pregabalin
Functional Groups Carbamoyl, carboxylic acid Amine, carboxylic acid
Bioactivity Inert intermediate GABA analog; anticonvulsant/analgesic
Synthesis Step Intermediate precursor Final API via Hofmann reaction

Key Insight : The R-isomer’s carbamoyl group is critical for stereoselective conversion to pregabalin’s amine functionality, underscoring its synthetic importance .

Racemic Mixture: (±)-3-(Carbamoylmethyl)-5-Methylhexanoic Acid

Role : Starting material for enantiomer resolution.

Property Racemic Mixture Resolved (R)-Isomer
Solubility Soluble in chloroform, ethyl acetate Forms diastereomeric salts with chiral amines
Resolution Method Chiral amine-mediated crystallization Achieves >99% enantiomeric purity

Research Finding : The use of (R)-(+)-α-phenylethylamine in chloroform selectively crystallizes the R-isomer salt, enabling high-purity isolation .

Data Tables

Table 2: Enantiomeric Comparison

Property (R)-Isomer (S)-Isomer
Resolution Agent (R)-(+)-α-phenylethylamine (S)-(-)-α-phenylethylamine
Pharmaceutical Role Critical intermediate No significant application

Actividad Biológica

(R)-3-(Carbamoylmethyl)-5-methylhexanoic acid, often referred to as (R)-CMH, is a chiral compound that serves as an important intermediate in the synthesis of pregabalin, a medication primarily used for neuropathic pain and epilepsy. Understanding the biological activity of (R)-CMH is crucial for its application in pharmaceutical development and therapeutic uses.

(R)-CMH can be synthesized through various methods, including enzymatic processes that enhance its enantiomeric purity. For instance, a method involving the reaction of 3-isobutylglutaric acid with nitrogen-containing agents followed by stereoselective ring-opening using biological enzymes has demonstrated high yields and enantiomeric excess (ee) values over 99% .

Biological Activity

The primary biological relevance of (R)-CMH lies in its role as a precursor to pregabalin. While pregabalin itself is pharmacologically active, the (S)-isomer exhibits significantly greater efficacy—approximately ten times more potent than the (R)-isomer . Thus, while (R)-CMH does not have direct therapeutic effects comparable to pregabalin, it plays a vital role in the synthesis of biologically active compounds.

Pregabalin acts by modulating calcium channels in the central nervous system, which leads to increased GABA production, a neurotransmitter that inhibits neuronal excitability . The conversion of (R)-CMH to pregabalin involves several steps, including Hofmann degradation, which ultimately yields the active (S)-isomer .

Case Studies and Research Findings

Recent studies have explored various aspects of (R)-CMH's synthesis and its implications in drug development:

  • Chemoenzymatic Optimization : A study optimized the chemoenzymatic process for synthesizing (R)-CMH, achieving an enantiomeric excess of 98.5%. This optimization is critical for large-scale production and ensuring the compound's purity for further pharmaceutical applications .
  • Anticoagulant Properties : Some reports suggest that (R)-CMH may possess anticoagulant properties, although this aspect requires further investigation to establish clinical relevance .
  • Role in Neurological Drugs : As an intermediate in the synthesis of gabapentinoids like pregabalin and gabapentin, (R)-CMH contributes to drugs used for managing neurological disorders. Its structural similarity to these compounds suggests potential avenues for developing new therapeutics targeting similar pathways .

Data Table: Comparison of Biological Activities

CompoundActivity LevelMechanism of Action
PregabalinHighModulates calcium channels; increases GABA
GabapentinModerateSimilar to pregabalin; less potent
This compoundLowPrecursor; no direct therapeutic effect

Q & A

Q. What are the critical physical and chemical properties of (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid that require verification in laboratory settings?

  • Methodological Answer: Researchers should prioritize verifying the compound's melting point (128–133°C), boiling point (401.9°C), and crystalline structure (white to off-white powder) using differential scanning calorimetry (DSC) and X-ray diffraction . Note that conflicting melting points (e.g., 106–108°C in some reports) may arise from polymorphic variations or impurities, necessitating purity assessment via HPLC or NMR .

Q. What safety protocols must be followed when handling this compound to prevent exposure risks?

  • Methodological Answer: Mandatory personal protective equipment (PPE) includes tightly fitting safety goggles, impervious gloves, and lab coats. In poorly ventilated areas, respiratory protection (e.g., NIOSH-certified masks) is advised. Immediate decontamination protocols for skin/eye contact involve rinsing with water for 15 minutes, followed by medical evaluation if irritation persists .

Q. How should researchers properly store this compound to maintain its chemical stability?

  • Methodological Answer: Store in airtight containers within a cool, dry, and well-ventilated environment. Avoid exposure to heat, humidity, or direct sunlight. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf-life degradation, monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What methodological approaches can resolve discrepancies in reported melting points for this compound across different studies?

  • Methodological Answer: Discrepancies (e.g., 128–133°C vs. 106–108°C) may stem from polymorphic forms, solvate formation, or impurities. Researchers should:
  • Perform recrystallization in varied solvents (e.g., ethanol, acetone) to isolate pure polymorphs.
  • Characterize thermal behavior using DSC and thermogravimetric analysis (TGA).
  • Cross-validate purity with chromatographic (HPLC) and spectroscopic (FTIR, NMR) techniques .

Q. Which analytical techniques are most suitable for assessing the enantiomeric purity of this compound during pharmaceutical intermediate synthesis?

  • Methodological Answer: Enantiomeric excess can be determined via:
  • Chiral HPLC : Use columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) and UV detection at 210 nm.
  • NMR with Chiral Solvating Agents : Employ europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals.
  • Polarimetry : Measure specific optical rotation (e.g., +10.52° in water for the (R)-enantiomer) .

Q. What experimental strategies are recommended for monitoring the degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer: Conduct forced degradation studies by exposing the compound to:
  • Hydrolytic Stress : Reflux in 0.1N HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress : Treat with 3% H2O2 at room temperature.
  • Photolytic Stress : Expose to UV light (254 nm) for 48 hours.
    Analyze degradation products using LC-MS and compare against stability-indicating HPLC methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.